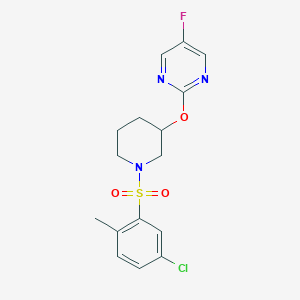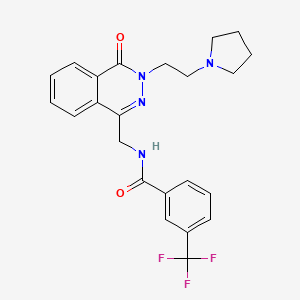
6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in different areas of research. This compound is a pyrimidine derivative that has been shown to have several biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide involves the inhibition of several enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinases, which are essential for cancer cell survival and proliferation.
Biochemical and physiological effects:
Apart from its anticancer activity, 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide has several other biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide in lab experiments is its potent anticancer activity against different types of cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide. One of the most promising areas of research is the development of new anticancer drugs based on this compound. Additionally, this compound has several other potential applications in different areas of research, including the treatment of inflammatory diseases and neurodegenerative disorders. Further studies are needed to fully understand the potential of this compound in different areas of research.
Synthesemethoden
The synthesis of 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide involves several steps. The first step is the reaction of 2,4-dichloro-5-nitropyrimidine with potassium phthalimide, followed by the reaction with benzyl bromide to obtain 2-benzylamino-4,6-dichloro-5-nitropyrimidine. The second step involves the reaction of 2-benzylamino-4,6-dichloro-5-nitropyrimidine with 4-morpholinophenylamine to obtain 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in different areas of scientific research. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(25-18-6-8-19(9-7-18)26-10-12-28-13-11-26)20-14-21(24-16-23-20)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNJNTGPBVAQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2852195.png)
![2-[1-[2-(6-Oxo-4-phenylpyrimidin-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2852196.png)
![N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B2852201.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2852204.png)
![Ethyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2852205.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate](/img/structure/B2852206.png)

![1-[4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)phenyl]ethanone](/img/structure/B2852208.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/no-structure.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2852211.png)
![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2852213.png)
![N-[(3-Fluorophenyl)methyl]-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2852214.png)